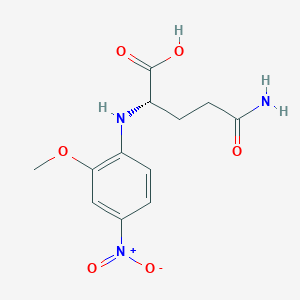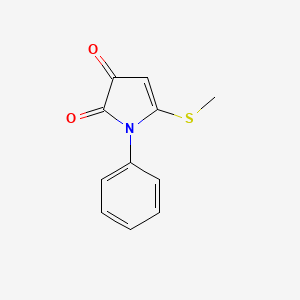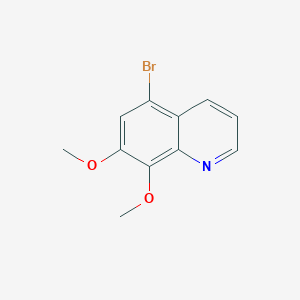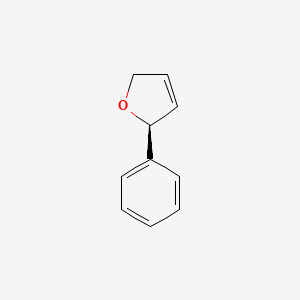![molecular formula C44H30N4O2 B14278981 2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 159726-85-9](/img/structure/B14278981.png)
2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene bridge connecting two phenanthroline units, each substituted with a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the condensation of 9-(4-methoxyphenyl)-1,10-phenanthroline with a 1,3-phenylene dibromide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds .
科学研究应用
2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In biological systems, its fluorescent properties can be utilized for imaging, where it interacts with biological molecules and emits light upon excitation .
相似化合物的比较
Similar Compounds
- 2,2’-(1,4-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
- 2,2’-(1,3-Phenylene)bis[9-phenyl-1,10-phenanthroline]
- 2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)
Uniqueness
What sets 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] apart is its specific substitution pattern and the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and catalysis .
属性
CAS 编号 |
159726-85-9 |
|---|---|
分子式 |
C44H30N4O2 |
分子量 |
646.7 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-9-[3-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H30N4O2/c1-49-35-18-10-27(11-19-35)37-22-14-29-6-8-31-16-24-39(47-43(31)41(29)45-37)33-4-3-5-34(26-33)40-25-17-32-9-7-30-15-23-38(46-42(30)44(32)48-40)28-12-20-36(50-2)21-13-28/h3-26H,1-2H3 |
InChI 键 |
DHFGUMDDFPOBPN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=C(C=C9)OC)C=C6)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)



![Spiro[2.3]hexane, 4-methylene-](/img/structure/B14278929.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)





![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)

